JAK3i
Description
Properties
CAS No. |
1918238-72-8 |
|---|---|
Molecular Formula |
C18H15FN4O3 |
Molecular Weight |
354.34 |
IUPAC Name |
Ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22) |
InChI Key |
KNLROUBMVYVLGX-UHFFFAOYSA-N |
SMILES |
O=C(C1=CNC2=NC=NC(C3=CC(NC(C=C)=O)=CC=C3F)=C21)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JAK3i; JAK 3i; JAK-3i; |
Origin of Product |
United States |
Scientific Research Applications
Autoimmune Diseases
JAK3 inhibitors have shown promising results in treating autoimmune diseases such as rheumatoid arthritis (RA), alopecia areata, and atopic dermatitis.
- Rheumatoid Arthritis : Research indicates that selective JAK3 inhibitors can effectively block inflammatory pathways without affecting hematopoiesis. For instance, the novel inhibitor Z583 demonstrated a potent inhibition of JAK3 with an IC50 of 0.1 nM, significantly reducing inflammatory responses in RA models while sparing blood cell production .
- Alopecia Areata : In preclinical models, JAK3 inhibition has been shown to reverse disease symptoms by preventing T cell proliferation and infiltration into affected tissues. Studies have indicated that both systemic and topical delivery of JAK3-selective inhibitors can induce hair regrowth and decrease inflammation associated with alopecia areata .
Cancer Immunotherapy
JAK3 inhibitors are also being explored in cancer treatment, particularly for enhancing T-cell responses against tumors.
- Solid Tumors : A study demonstrated that low-dose chronic administration of a specific JAK3 inhibitor improved T-cell responses and reduced tumor load in mouse models of solid cancer. This suggests that JAK3 inhibition can enhance the efficacy of immunotherapies when combined with cellular or peptide vaccines .
- Combination Therapies : The potential for JAK3 inhibitors to be used alongside other immunotherapeutic strategies is significant. For example, low-dose JAK3 inhibition has been shown to synergize with vaccines to further decrease tumor burden compared to either treatment alone .
Mechanistic Insights
The mechanism by which JAK3 inhibitors exert their effects involves the blockade of signaling pathways initiated by γc cytokines, leading to decreased activation and proliferation of T cells involved in autoimmune processes. This selectivity minimizes off-target effects often seen with broader-spectrum JAK inhibitors.
Research Findings
Recent studies have utilized advanced methodologies such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations to identify and optimize new JAK3 inhibitors. For instance:
- QSAR Models : A comprehensive study developed QSAR models for predicting the activity of various heterocyclic compounds against JAK1 and JAK3, leading to the identification of promising candidates for further development .
- Pharmacokinetic Properties : Selected compounds demonstrated favorable pharmacokinetic profiles, including high gastrointestinal absorption and ability to penetrate the blood-brain barrier, which is essential for treating central nervous system-related conditions .
Case Studies
Chemical Reactions Analysis
Covalent Binding Mechanism
JAK3i forms an irreversible covalent bond with Cys905 in murine JAK3 (Cys909 in human JAK3) via a Michael addition reaction . This reaction involves the electrophilic acrylamide group of this compound reacting with the nucleophilic thiol group (-SH) of the cysteine residue . Key steps include:
-
Nucleophilic attack : The cysteine thiolate attacks the β-carbon of the acrylamide group.
-
Formation of a thioether bond : A stable covalent adduct is created, blocking ATP binding and kinase activity .
This mechanism is confirmed by:
-
Mass spectrometry : Identified a modified peptide (LVMEYLPSGC*LR) with adduct mass corresponding to this compound .
-
Mutagenesis studies : Substituting Cys905 with serine (C905S) renders JAK3 resistant to inhibition (>1,000-fold shift in IC50) .
Structural Interactions Stabilizing Covalent Binding
This compound’s selectivity and potency arise from complementary non-covalent interactions:
These interactions ensure precise alignment of the acrylamide warhead with Cys905/909 .
Selectivity Profile
This compound exhibits >3,000-fold selectivity for JAK3 over JAK1, JAK2, and TYK2 due to:
-
Unique cysteine residue : Other JAK isoforms have serine at this position .
-
Kinase panel screening : Minimal inhibition of TEC-family kinases (e.g., BTK, ITK) at physiologically relevant concentrations .
| Kinase | IC50 (nM) | Selectivity vs. JAK3 |
|---|---|---|
| JAK3 | 47 | 1 |
| JAK1 | >140,000 | >3,000 |
| BTK | ~2,350 | ~50 |
Impact on Downstream Signaling
This compound’s covalent inhibition disrupts two phases of IL-2 receptor signaling:
-
Early phase (0–2 hours) : Blocks STAT5 phosphorylation (IC50 = 47 nM) .
-
Late phase (2–8 hours) : Prevents cyclin D3/E1 induction and retinoblastoma (Rb) phosphorylation, halting cell cycle progression .
Synthetic Methodology
The synthesis of this compound derivatives involves:
-
Core scaffold modification : Pyrrolopyrimidine or pyrazolopyrimidine rings for ATP-binding pocket compatibility .
-
Electrophilic warhead introduction : Acrylamide groups are appended to enable covalent bonding .
-
Selectivity optimization : Substituents like methoxyethyl chains improve kinase specificity .
Irreversibility Confirmation
-
Washout experiments : this compound’s effects persist after compound removal, confirming irreversible binding .
-
Jump dilution assays : No recovery of JAK3 activity post-inhibition .
Off-Target Reactivity
This compound shows minimal reactivity with non-target cysteines:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare JAK3i with other JAK inhibitors and related compounds, highlighting selectivity, efficacy, and clinical relevance.
Table 1: Comparative Analysis of this compound and Other Inhibitors
Key Comparisons
Tofacitinib vs. This compound Selectivity: Tofacitinib broadly inhibits JAK3, JAK1, and JAK2, whereas this compound is JAK3-specific. Clinical Use: Both inhibitors reduce CD8+NKG2D+ T-cell infiltration in alopecia areata, but tofacitinib’s broader target profile may enhance efficacy in complex autoimmune pathologies .
Ruxolitinib vs. Therapeutic Niche: Ruxolitinib’s utility is confined to JAK2-driven myeloproliferative disorders, whereas this compound’s selectivity may reduce off-target toxicity in T-cell-mediated diseases .
This compound vs. JAK2/STAT3-IN-1
- Pathway Cross-Talk : this compound suppresses EGFR-STAT3 cross-talk in cancer cells, while JAK2/STAT3-IN-1 directly targets GP130/STAT3, making the latter more potent in IL-6-driven inflammation .
JAK3 Catalytic Activity Debate
- Studies suggest JAK3 catalytic activity is dispensable for STAT5 phosphorylation, challenging the rationale for catalytic inhibitors like this compound. However, its efficacy in reducing T-cell proliferation supports its therapeutic value despite this paradox .
Contradictions and Limitations
- Catalytic vs. Non-Catalytic Effects: Evidence conflicts on whether this compound’s benefits derive from kinase inhibition or structural disruption of JAK3-STAT5 interactions .
- Stromal Signaling : this compound’s inefficacy in stromal-supported myeloma models highlights the dominance of JAK1/2-STAT3 pathways in tumor-microenvironment crosstalk .
Preparation Methods
Irreversible Inhibition via Cysteine 909 Modification
A hallmark of JAK3 inhibitors is their exploitation of the unique cysteine residue at position 909 (Cys909) in the ATP-binding pocket. Covalent inhibitors form irreversible bonds with Cys909, enabling prolonged target engagement.
Z583 : Developed through iterative screening, Z583 incorporates a pyrazolopyrimidine scaffold that forms hydrogen bonds with Leu905 and a methoxyethyl side chain interacting with Val836 and Leu956. Mass spectrometry confirmed covalent binding to Cys909, with an IC50 of 0.1 nM for JAK3 and >10,000 nM for JAK1, JAK2, and TYK2.
III-4 : This inhibitor features a cyanamide-based structure that undergoes Michael addition with Cys909. Enzymatic assays demonstrated an IC50 of 57 nM for JAK3 and >10 µM for other JAK isoforms. Cellular studies showed preferential inhibition of JAK3/STAT5 signaling over JAK1.
Table 1: Covalent JAK3 Inhibitors
| Compound | JAK3 IC50 (nM) | Selectivity Ratio (vs. JAK1/2/TYK2) | Covalent Target |
|---|---|---|---|
| Z583 | 0.1 | >10,000× | Cys909 |
| III-4 | 57 | >175× | Cys909 |
Structural Optimization of Core Scaffolds
Pyrazolopyrimidine Derivatives
The pyrazolopyrimidine ring in Z583 was optimized for ATP-pocket fit. Homogeneous time-resolved fluorescence (HTRF) assays screened 463 kinases, revealing >4500-fold selectivity for JAK3. Modifications to the amide group enhanced hydrogen bonding with Leu828 and Ala853.
Cyanamide-Based Analogues
III-4’s design leveraged cyanamide’s electrophilicity to target Cys909. Pharmacokinetic studies in murine models showed 92% oral bioavailability and no toxicity at 50 mg/kg.
Table 2: Key Structural Features and Activity
| Scaffold | Key Modifications | JAK3 IC50 (nM) | Selectivity |
|---|---|---|---|
| Pyrazolopyrimidine | Methoxyethyl side chain | 0.1 | >4500× |
| Cyanamide | Electrophilic warhead | 57 | >175× |
Computational Approaches to JAK3i Design
Quantitative Structure-Activity Relationship (QSAR) Models
A QSAR study of 28 heterocyclic compounds identified four critical descriptors for JAK1/JAK3 inhibition:
-
ATS3m : Atom-type topological structure index
-
GATS7e : Geary autocorrelation of lag 7 weighted by electronegativity
-
SpMin6_Bh(e) : Smallest eigenvalue of Burden matrix weighted by electronegativity
-
nROR : Number of tertiary oxygens
The model for JAK3 inhibition yielded:
This equation explained 90% of variance (R² = 0.90).
Molecular Dynamics and Docking Simulations
Using the CHARMm force field, pyridine derivatives were docked into JAK3’s hydrophobic cavity. Compound 8 exhibited the strongest binding (-70.286 kJ/mol) via electrostatic interactions with Leu828, Val836, and Leu956.
Table 3: Computational Binding Free Energies
| Compound | Binding Energy (kJ/mol) | Key Interactions |
|---|---|---|
| 8 | -70.286 | Leu828, Val836, Leu956 |
| 11 | -64.523 | Lys855, Glu903 |
Validation and Selectivity Profiling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
